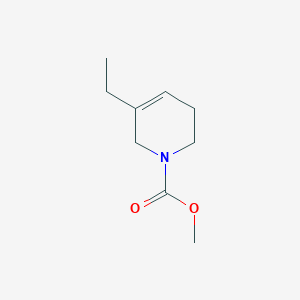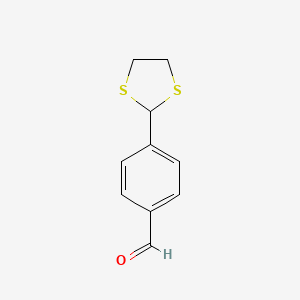
4-(1,3-Dithiolan-2-yl)benzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(1,3-Dithiolan-2-yl)benzaldehyde: is an organic compound that features a benzaldehyde moiety substituted with a 1,3-dithiolan ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 4-(1,3-Dithiolan-2-yl)benzaldehyde can be synthesized through the reaction of benzaldehyde with 1,3-propanedithiol in the presence of a Lewis acid catalyst. The reaction typically involves the formation of a thioacetal intermediate, which is then cyclized to form the 1,3-dithiolan ring .
Industrial Production Methods: The use of environmentally friendly solvents and catalysts is also a consideration in industrial settings .
Análisis De Reacciones Químicas
Types of Reactions: 4-(1,3-Dithiolan-2-yl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The benzaldehyde moiety can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.
Substitution: Electrophiles like bromine (Br₂) or chlorine (Cl₂) can be used under acidic conditions.
Major Products Formed:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of 4-(1,3-Dithiolan-2-yl)benzyl alcohol.
Substitution: Formation of halogenated derivatives of the benzaldehyde moiety.
Aplicaciones Científicas De Investigación
Chemistry: 4-(1,3-Dithiolan-2-yl)benzaldehyde is used as a building block in organic synthesis, particularly in the formation of complex molecules through thioacetalization reactions .
Biology and Medicine: The compound has shown potential in medicinal chemistry, particularly in the design of tyrosinase inhibitors, which are important in the treatment of hyperpigmentation disorders .
Industry: In industrial applications, this compound is used in the synthesis of various fine chemicals and pharmaceuticals .
Mecanismo De Acción
The mechanism of action of 4-(1,3-Dithiolan-2-yl)benzaldehyde, particularly in its role as a tyrosinase inhibitor, involves the competitive inhibition of the enzyme’s active site. The 1,3-dithiolan ring interacts with the enzyme, preventing the oxidation of tyrosine to melanin, thereby reducing melanin production .
Comparación Con Compuestos Similares
- 4-(1,3-Dioxolan-2-yl)benzaldehyde
- 4-(1,3-Dithian-2-yl)benzaldehyde
Comparison: 4-(1,3-Dithiolan-2-yl)benzaldehyde is unique due to the presence of the 1,3-dithiolan ring, which imparts distinct chemical reactivity and biological activity compared to its analogs.
Propiedades
Número CAS |
78784-21-1 |
|---|---|
Fórmula molecular |
C10H10OS2 |
Peso molecular |
210.3 g/mol |
Nombre IUPAC |
4-(1,3-dithiolan-2-yl)benzaldehyde |
InChI |
InChI=1S/C10H10OS2/c11-7-8-1-3-9(4-2-8)10-12-5-6-13-10/h1-4,7,10H,5-6H2 |
Clave InChI |
UQIJTKOWGZDOEF-UHFFFAOYSA-N |
SMILES canónico |
C1CSC(S1)C2=CC=C(C=C2)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


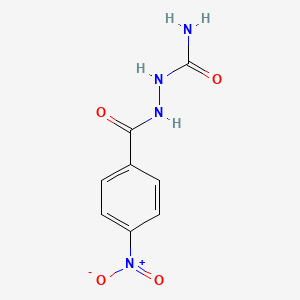
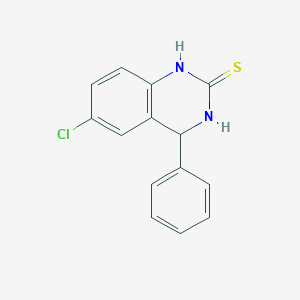

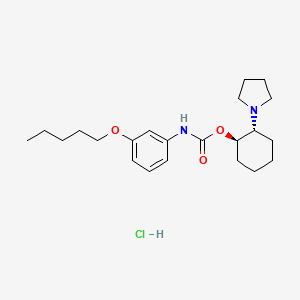
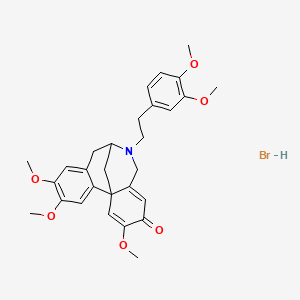
![N-[2-(2H-1,3-Benzodioxol-5-yl)-1-phenylethyl]acetamide](/img/structure/B14451501.png)

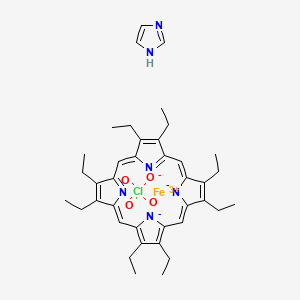
![N-propan-2-yl-1-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaenyl)azetidin-3-amine](/img/structure/B14451515.png)
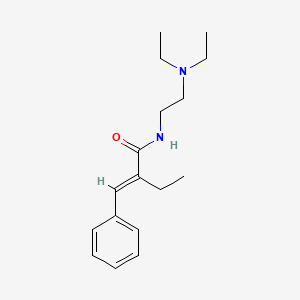
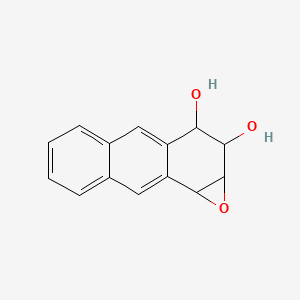
![1-[4-(4-Bromobutan-2-yl)phenyl]ethan-1-one](/img/structure/B14451543.png)
